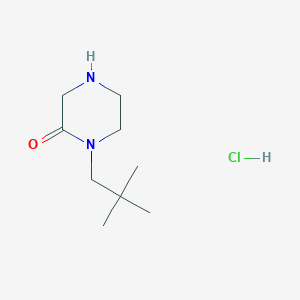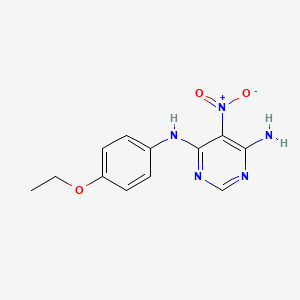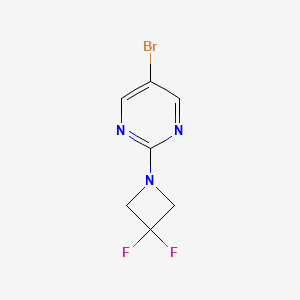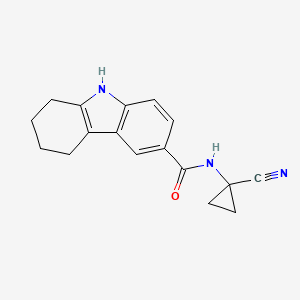
1-Neopentylpiperazin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Neopentylpiperazin-2-one hydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a neopentyl group attached to the piperazine ring, along with a hydrochloride salt form. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-Neopentylpiperazin-2-one hydrochloride can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine derivative.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: Utilizing light to drive the formation of piperazine rings from suitable precursors.
Industrial production methods often involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Neopentylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Neopentylpiperazin-2-one hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Neopentylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Neopentylpiperazin-2-one hydrochloride can be compared with other similar compounds, such as:
Piperazine: A basic piperazine structure without the neopentyl group.
1-Methylpiperazine: A piperazine derivative with a methyl group attached to the nitrogen atom.
1-Benzylpiperazine: A piperazine derivative with a benzyl group attached to the nitrogen atom.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)piperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,3)7-11-5-4-10-6-8(11)12;/h10H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVSGFICTWJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCNCC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)

![3-methoxy-1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2852152.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2852153.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2852159.png)

![1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B2852163.png)
![N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide](/img/structure/B2852165.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2852167.png)
![N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2852168.png)
![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2852169.png)
